molecular formula C11H17NO5 B2463873 1,3-Diethyl 2-(5-oxopyrrolidin-2-yl)propanedioate CAS No. 86976-28-5

1,3-Diethyl 2-(5-oxopyrrolidin-2-yl)propanedioate

Cat. No.: B2463873
CAS No.: 86976-28-5
M. Wt: 243.259
InChI Key: GHAHXXGLSSQZAH-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(5-oxopyrrolidin-2-yl)propanedioate is a chemical compound . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of this compound involves the diastereospecific 1,3-dipolar cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to cis-1,4-dihydroxybut-2-ene and dimethyl maleate . Hydrogenation of the N–O bond together with the removal of the benzyl group in isoxazolidine 20 released the free amino group, which subsequently became involved in spontaneous intramolecular cyclization to -lactam to produce phosphonate 18 in good yield (75%) .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. For instance, the transformation of O, O-diethyl 2-benzyl-4,5-dihydroxymethyl (isoxazolidin-3-yl)phosphonate into O, O-diethyl 3-aminomethyl-4-hydroxy (pyrrolidin-2-yl)phosphonate was accomplished by mesylation followed by hydrogenolysis to undergo intramolecular cyclization and the introduction of the amino group via ammonolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 257.29 . It is an oil at room temperature .

Scientific Research Applications

Electrochemical Characterization and Complexation Behavior

  • The electrochemical characterization of related compounds to 1,3-diethyl 2-(5-oxopyrrolidin-2-yl)propanedioate, such as 1,3-diethyl 2-(azulen-1-ylmethylene)propanedioate, has been studied using cyclic voltammetry and differential pulse voltammetry. This research focuses on understanding the redox processes and their relation to functional groups. Furthermore, the complexation behavior of these compounds with lanthanide metal ions like Sm(3+), Eu(3+), Yb(3+), Tb(3+), has been explored using electrochemical methods and UV-Vis spectroscopy (Amarandei et al., 2014).

Excess Molar Volumes and Binary Mixtures

  • Investigations into the excess molar volumes of 1,3-diethyl propanedioate and its mixtures with various alcohols like methanol, ethanol, propan-1-ol, propan-2-ol, butan-2-ol, 2-methyl-propan-1-ol, and pentan-1-ol have been conducted. This includes measurements of densities at different temperatures using oscillating densimeters and the application of the Redlich−Kister equation to analyze the data (Wang & Yan, 2010).

Thermal, Kinetic, and Safety Aspects

  • The thermal, kinetic, and safety aspects of reactions involving 1,3-diethyl propanedioate have been studied, especially in the context of its reaction with Fuming Nitric acid to form diethyl 2-nitropropanedioate. This research is crucial for understanding the hazards and control measures necessary in industrial processes involving these compounds (Veedhi et al., 2016).

Synthesis of Novel Compounds and Catalysis

  • Research on the synthesis of novel compounds using 1,3-diethyl propanedioate derivatives has been conducted. For instance, the boron trifluoride diethyl etherate catalyzed intramolecular cyclization of diethyl 2-(dialkoxyphosphorylethynyl)-2-arylaminomalonates has been reported, leading to the formation of novel 3-phosphonylated indoles and other related compounds (Egorova et al., 2017).

Application in Microbial Production and Biotechnology

  • The derivative 1,3-propanediol, a closely related compound, plays a significant role in biotechnology. It is used as a monomer for synthesizing products in cosmetics, foods, lubricants, and medicines. Genetically engineered microorganisms have been developed to enhance the biosynthesis of 1,3-propanediol, which is a testament to the biotechnological applications of these compounds (Yang et al., 2018).

Mechanism of Action

Mode of Action

The synthesis of this compound involves the diastereospecific 1,3-dipolar cycloaddition of n-benzyl-c-(diethoxyphosphoryl)nitrone to cis-1,4-dihydroxybut-2-ene and dimethyl maleate . This suggests that the compound may interact with its targets through similar cycloaddition reactions, leading to changes in the targets’ structure and function.

Safety and Hazards

The safety and hazards of 1,3-Diethyl 2-(5-oxopyrrolidin-2-yl)propanedioate can be assessed using its Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for the study and use of 1,3-Diethyl 2-(5-oxopyrrolidin-2-yl)propanedioate could involve further exploration of its synthesis and chemical reactions. This could lead to the development of new methods and applications in the field of chemistry .

Properties

IUPAC Name

diethyl 2-(5-oxopyrrolidin-2-yl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-3-16-10(14)9(11(15)17-4-2)7-5-6-8(13)12-7/h7,9H,3-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAHXXGLSSQZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCC(=O)N1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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